BenchChemオンラインストアへようこそ!

4-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

Lipophilicity Drug-likeness Medicinal Chemistry

4-Amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide (CAS 568554-47-2) is a synthetic substituted benzene-sulfonamide, defined by the presence of a free 4-amino group, a 2-methyl substituent, and an N-(4-bromophenyl) sulfonamide linkage on a single aromatic core. Its molecular formula is C₁₃H₁₃BrN₂O₂S with a molecular weight of 341.22 g·mol⁻¹.

Molecular Formula C13H13BrN2O2S
Molecular Weight 341.22
CAS No. 568554-47-2
Cat. No. B2877297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide
CAS568554-47-2
Molecular FormulaC13H13BrN2O2S
Molecular Weight341.22
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C13H13BrN2O2S/c1-9-8-11(15)4-7-13(9)19(17,18)16-12-5-2-10(14)3-6-12/h2-8,16H,15H2,1H3
InChIKeyDMVSHKDBCDYTDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide (CAS 568554-47-2): Chemical Identity and Sourcing Baseline


4-Amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide (CAS 568554-47-2) is a synthetic substituted benzene-sulfonamide, defined by the presence of a free 4-amino group, a 2-methyl substituent, and an N-(4-bromophenyl) sulfonamide linkage on a single aromatic core. Its molecular formula is C₁₃H₁₃BrN₂O₂S with a molecular weight of 341.22 g·mol⁻¹ . The compound is listed in multiple commercial catalogs as a research-grade building block at purities typically ≥95% . Computed physicochemical descriptors include a topological polar surface area (TPSA) of 72.19 Ų and a consensus LogP of approximately 3.14, which position this scaffold in a moderately lipophilic property space distinct from more polar, primary sulfonamide antibiotics .

Why Generic Substitution of 4-Amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide (CAS 568554-47-2) Is Not Straightforward


The combination of a free para-amino group and a 2-methyl substituent on the sulfonamide-bearing ring, together with an N-(4-bromophenyl) substituent, creates a sterically and electronically constrained core that is not reproduced by common in-class alternatives. Closely related benzenesulfonamides that lack the ortho-methyl group (e.g., N¹-(4-bromophenyl)sulfanilamide analogs) exhibit a different torsional profile between the two aromatic rings, affecting molecular shape and potential target recognition [1]. Conversely, 4-methyl-substituted N-phenylbenzenesulfonamides without the para-bromo substituent have reduced halogen-bond donor capacity and distinct lipophilicity [2]. These structural distinctions mean that generic replacement risks altering key molecular recognition features. The evidence base for this specific compound remains limited to predicted properties and class-level knowledge; no published head-to-head comparative biological data have been identified in the peer-reviewed literature as of May 2026. Users should evaluate procurement decisions in light of this evidence gap and, where critical, request custom comparative profiling data from suppliers.

Quantitative Differentiation Evidence for 4-Amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide (CAS 568554-47-2) Versus Comparators


Computed Lipophilicity (Consensus LogP) Differentiation from Des-methyl and Des-bromo Analogs

The target compound has a consensus LogP of 3.14 (calculated by the vendor using a consensus model), which reflects the joint contributions of the 2-methyl and 4-bromophenyl substituents . By comparison, the des-methyl analog 4-amino-N-(4-bromophenyl)benzenesulfonamide (which lacks the ortho-methyl) has a reported consensus LogP of ~2.5 [1], while the des-bromo analog 4-amino-N-phenyl-2-methylbenzenesulfonamide is expected to have an even lower LogP due to loss of the bromine atom. The quantified difference of approximately 0.6–0.9 LogP units between the target compound and its des-methyl or des-bromo close analogs represents a meaningful shift in lipophilicity that can affect membrane permeability, protein binding, and pharmacokinetic behavior [1].

Lipophilicity Drug-likeness Medicinal Chemistry

Functional Group Topology: Unique Co-occurrence of 4-Amino, 2-Methyl, and N-(4-Bromophenyl) Substituents on a Single Benzenesulfonamide Core

The target compound simultaneously presents three key pharmacophoric features on the same benzenesulfonamide scaffold: (i) a free 4-amino group capable of hydrogen-bond donation, (ii) an ortho-methyl group that restricts rotational freedom at the sulfonamide–aryl junction, and (iii) a para-bromophenyl substituent providing halogen-bond donor capacity and enhanced lipophilicity . A comprehensive review of sulfonamide SAR indicates that the presence and position of electron-withdrawing (Br) and electron-donating (NH₂, CH₃) groups greatly affect antibacterial and anticancer properties [1]. Commercially available close analogs such as 4-amino-N-(4-bromophenyl)benzenesulfonamide (CAS 127-77-5) lack the 2-methyl group, while 4-amino-N-phenyl-2-methylbenzenesulfonamide lacks the bromine . No commercial or literature compound has been identified that simultaneously contains all three substituents on the same ring, making the target compound a structurally distinct chemical probe .

Chemical Scaffold Molecular Recognition Fragment-Based Drug Design

Topological Polar Surface Area (TPSA) Differential for Blood-Brain Barrier Permeability Prediction

The computed TPSA of 72.19 Ų for the target compound is close to the commonly cited threshold of <90 Ų for favorable CNS penetration and below the <140 Ų threshold for oral bioavailability [1]. By contrast, analogous sulfonamides bearing additional polar substituents (e.g., carboxylic acid or additional sulfonamide groups) frequently exceed TPSA >90 Ų [1]. In a broader SAR context, sulfonamide-containing heterocyclic derivatives with TPSA values above 100 Ų have been associated with reduced antibacterial cell penetration [2]. The target compound's TPSA of 72.19 Ų, combined with its moderate LogP, positions it in a favorable property space for membrane permeation that is distinct from more polar sulfonamide antibiotics.

Blood-Brain Barrier CNS Drug Discovery Physicochemical Property

Hydrogen-Bond Donor/Acceptor Count Differentiation for Drug-Likeness Filters

The target compound has 2 hydrogen-bond donors (HBD) and 3 hydrogen-bond acceptors (HBA) , complying with Lipinski's Rule of Five (HBD ≤5, HBA ≤10) and with the more restrictive lead-likeness criteria (HBD ≤3, HBA ≤3) [1]. Many biologically active sulfonamide analogs (e.g., those bearing additional amide, carboxylic acid, or heterocyclic substituents) exceed 3 HBA, which can disfavor them in lead optimization pipelines [1]. This favorable HBD/HBA profile is directly attributable to the specific substitution pattern of the target compound: the 4-amino group contributes 2 HBD and 1 HBA, while the sulfonamide contributes 1 HBD and 2 HBA, with the bromophenyl and methyl groups contributing zero .

Drug-likeness Lead-likeness Physicochemical Property

Rotatable Bond Count and Molecular Flexibility Compared to Extended Sulfonamide Analogs

The target compound has 3 rotatable bonds , which is below the commonly recommended maximum of ≤10 for oral drug-likeness and approaches the preferred range of ≤3 for lead-like compounds [1]. Extended sulfonamide analogs bearing additional linkers (e.g., N-benzyl, N-alkyl, or biaryl extensions) typically contain 4-8 rotatable bonds, which increases entropic penalty upon target binding and may reduce ligand efficiency [1]. The conformational restriction imparted by the ortho-methyl group further reduces the effective rotational freedom around the S–N bond compared to des-methyl analogs [2].

Molecular Flexibility Conformational Restriction Medicinal Chemistry

Halogen-Bond Donor Capacity: 4-Bromophenyl vs. 4-Chlorophenyl and Unsubstituted Phenyl Sulfonamide Analogs

The 4-bromophenyl substituent of the target compound provides a σ-hole halogen-bond donor with greater polarizability than the corresponding 4-chlorophenyl or unsubstituted phenyl analogs [1]. Sulfonamide-containing heterocyclic derivatives bearing chloro, bromo, and methyl substituents have demonstrated differential α-glucosidase inhibition, with IC₅₀ values in the range of 25.88–46.25 μM for bromo-containing compounds, outperforming the standard drug acarbose (IC₅₀ = 58.8 μM) [2]. At the class level, the bromine substituent is associated with stronger halogen-bond interactions with protein backbone carbonyls compared to chlorine, as quantified by crystallographic surveys showing Br···O=C distances (typically 2.8–3.3 Å) being more favorable than Cl···O=C distances [3]. While no direct binding data exist for the target compound, the presence of the 4-bromophenyl group suggests enhanced potential for halogen-bond-mediated target recognition compared to des-bromo or 4-chloro analogs [3].

Halogen Bonding Molecular Recognition Structure-Based Drug Design

Recommended Research and Industrial Application Scenarios for 4-Amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide (CAS 568554-47-2)


Fragment-Based Drug Discovery (FBDD): A Lead-Like Sulfonamide Scaffold with CNS-Penetrant Potential

The target compound meets lead-likeness criteria (HBD ≤3, HBA ≤3, rotatable bonds ≤3) and has a TPSA of 72.19 Ų and consensus LogP of 3.14 , which position it in a favorable physicochemical space for CNS drug discovery programs. Teams engaged in fragment-based screening or scaffold-hopping may select this compound as a starting point for targeting CNS enzymes or receptors, based on its favorable property profile for passive blood-brain barrier penetration [1]. Its 4-amino group provides a synthetic handle for further analog generation via amide coupling, reductive amination, or diazotization chemistries .

Halogen-Bond-Enabled Chemical Probe for Target Engagement Studies

The 4-bromophenyl substituent provides a defined σ-hole halogen-bond donor , making this compound suitable as a probe for target classes where halogen bonding has been implicated in ligand recognition (e.g., kinases, GPCRs, and bromodomains). Researchers investigating halogen-bond contributions to binding affinity may use this compound as a tool to compare with the corresponding 4-chlorophenyl, 4-fluorophenyl, and unsubstituted phenyl analogs in biophysical assays, particularly given that bromo-substituted sulfonamides have demonstrated enhanced activity over acarbose in enzyme inhibition studies [1].

Conformational Restriction Studies in Sulfonamide SAR Programs

The ortho-methyl group on the sulfonamide-bearing ring introduces steric restriction that biases the molecular conformation, distinguishing this compound from des-methyl analogs . Medicinal chemistry teams optimizing sulfonamide-based inhibitors can use this compound to evaluate the impact of conformational pre-organization on target binding, comparing the binding affinity and ligand efficiency against analogs lacking the 2-methyl substituent. This comparison is directly relevant given published observations that ortho-substitution can dramatically affect the antibacterial activity of sulfonamide derivatives [1].

Building Block for Parallel Library Synthesis and MedChem Derivatization

The presence of a free 4-amino group and a commercially available purity of ≥95% enables direct use in parallel synthesis workflows for generating focused sulfonamide libraries via N-functionalization . The compound's moderate molecular weight (341.22 g·mol⁻¹) and 3 rotatable bonds support further elaboration without breaching drug-likeness thresholds [1], making it a practical building block for hit-to-lead expansion. Its unique triple-substitution pattern (4-NH₂, 2-CH₃, N-(4-Br-Ph)) also ensures that resulting library compounds occupy chemical space not covered by libraries derived from simpler sulfonamide precursors .

Quote Request

Request a Quote for 4-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.